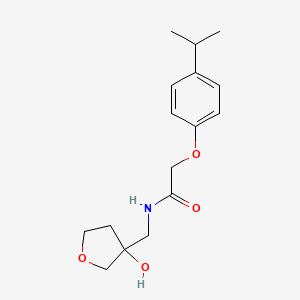
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide, also known as THFA-I, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. THFA-I has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antiviral Properties
This compound has shown promise as an antiviral agent. Researchers have investigated its ability to inhibit viral replication by targeting specific viral enzymes or proteins. Its unique chemical structure might make it effective against a range of viruses, including RNA viruses like influenza and coronaviruses .
Cardiovascular Applications
The compound’s phenoxyacetamide moiety suggests potential cardiovascular applications. It could act as a vasodilator, helping to relax blood vessels and improve blood flow. Additionally, studies have explored its effects on platelet aggregation and clot formation, which could be relevant for preventing thrombotic events .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases, from arthritis to neurodegenerative conditions. Preliminary research indicates that our compound might possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially mitigate tissue damage and improve patient outcomes .
Neuroprotective Potential
The hydroxytetrahydrofuran group in the compound suggests neuroprotective effects. Researchers have investigated its ability to enhance neuronal survival, reduce oxidative stress, and promote synaptic plasticity. These properties make it an exciting candidate for neurodegenerative disease research .
Anticancer Activity
While still in early stages, studies have explored the compound’s potential as an anticancer agent. It might interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit angiogenesis (blood vessel formation). Further research is needed to validate these findings .
Metabolic Disorders
Given its structural similarity to certain lipid molecules, our compound could impact lipid metabolism. Researchers have looked into its effects on lipid synthesis, cholesterol regulation, and glucose metabolism. Understanding these mechanisms could lead to novel treatments for metabolic disorders .
Remember, these applications are based on preliminary research, and further studies are essential to confirm their efficacy. Our compound’s multifaceted properties make it a captivating subject for ongoing investigations. 🌟 .
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)13-3-5-14(6-4-13)21-9-15(18)17-10-16(19)7-8-20-11-16/h3-6,12,19H,7-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEIMLZBWBQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

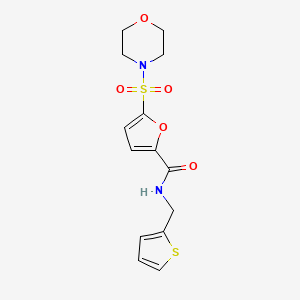
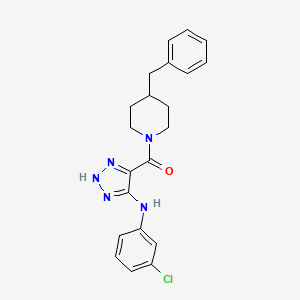
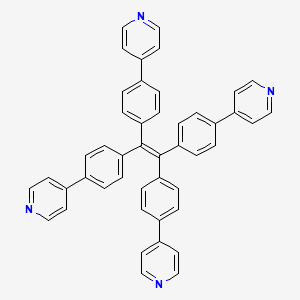

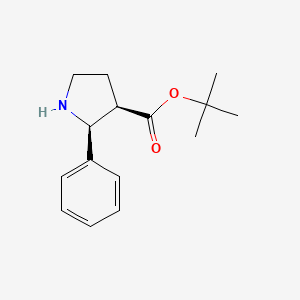
![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)
![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)
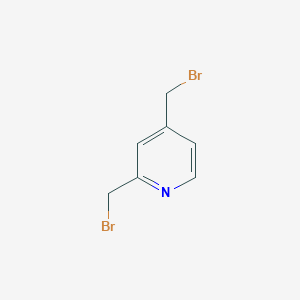

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)